molecular formula C2H7O3P B042696 Ethylphosphonic acid CAS No. 6779-09-5

Ethylphosphonic acid

Cat. No. B042696
CAS RN: 6779-09-5
M. Wt: 110.05 g/mol
InChI Key: GATNOFPXSDHULC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethylphosphonic acid derivatives involves several chemical routes, including the hydrothermal synthesis of metal phosphonates from ethyl esters of tetraphosphonic acid. For instance, the ethyl ester of a tetraphosphonic acid, (Et2O3PCH2)4C6H2, was synthesized and used in the hydrothermal synthesis of new metal tetraphosphonates, demonstrating the versatility of ethylphosphonic acid derivatives in forming complex metal-organic frameworks (Stock et al., 2005)(Stock et al., 2005).

Molecular Structure Analysis

The molecular structure of ethylphosphonic acid derivatives is characterized by their ability to form complex structures with metals. For example, the structure of a cadmium tetraphosphonate derived from ethylphosphonic acid exhibits a three-dimensional framework with small channels, highlighting the structural complexity of these compounds (Stock et al., 2005)(Stock et al., 2005).

Chemical Reactions and Properties

Ethylphosphonic acid and its derivatives participate in various chemical reactions, forming bonds with different metals and contributing to the synthesis of materials with unique properties. For instance, the reaction of ethylphosphonic acid derivatives with Nd(III) results in the formation of a complex exhibiting a three-dimensional crystal network (Gan et al., 2006)(Gan et al., 2006).

Physical Properties Analysis

The physical properties of ethylphosphonic acid derivatives, such as their solubility in water and hydrolytic stability, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of functional groups (Moszner et al., 2001)(Moszner et al., 2001).

Chemical Properties Analysis

The chemical properties of ethylphosphonic acid derivatives, such as their reactivity and the ability to form complexes with metals, are fundamental for their use in creating materials with desired characteristics. For example, the synthesis and characterization of a copper tetraphosphonate demonstrate the potential of ethylphosphonic acid derivatives in the development of new materials (Kaempfe & Stock, 2008)(Kaempfe & Stock, 2008).

Scientific Research Applications

  • Butyrylcholinesterase Inhibition

    Ethephon, a derivative of ethylphosphonic acid, acts as a phosphorylating agent that inhibits plasma butyrylcholinesterase activity in humans and other animals, showing species-specific sensitivity (Haux, Quistad, & Casida, 2000). Additionally, novel butyrylcholinesterase inhibitors based on ethylphosphonic acids have therapeutic potential (Zhang & Casida, 2002).

  • Uranium Separation

    SBA-15-ethylphosphonic acid demonstrates high sorption ability and selectivity for uranium(VI), suggesting potential applications in uranium(VI) separation (Wang et al., 2014).

  • Corrosion Inhibition

    Ethylphosphonic acid derivatives, such as ethylene bis [(2-hydroxy-5,1,3-phenylene) bis methylene] tetraphosphonic acid, show significant inhibition of carbon steel corrosion, acting as mixed-type inhibitors (Sait et al., 2021).

  • Agriculture

    Ethephon, which releases ethylene, can accelerate the ripening of fruits such as Montmorency sour cherries, affecting fruit quality (Anderson, 1969). It also enhances photosynthesis, carbohydrate metabolism, and stress tolerance in crops like rice (Gautam et al., 2022).

  • Antiviral Research

    Ethylphosphonic acid-based nucleotide analogues have shown antiviral and cytotoxic activities in cell cultures, indicating potential pharmaceutical applications (Efimtseva et al., 1998).

  • Crystal Growth Kinetics

    Organic phosphonates, including ethylphosphonic acid derivatives, significantly influence the growth kinetics of hydroxyapatite crystals, acting as effective inhibitors of crystal growth (Ziȩba et al., 1996).

  • Winemaking

    The formation of ethylphosphonate has been observed in winemaking, where grape juices spiked with phosphonic acid produce detectable amounts of fosetyl in wines aged without yeast lees (Tonidandel et al., 2018).

  • Microbial Degradation

    Research on the microbial degradation of [32P]-ethylphosphonic acid provides insights into the mechanism of organophosphonate CP bond cleavage, important for introducing 32P into organophosphonates (Avila et al., 1991).

  • Chemical Shift Studies

    The chemical shifts of O-ethyl ethylphosphonic acid vary with different conditions, indicating distinct behaviors of its ionized and protonated forms in various solvents and pH levels (Hur & Han, 1993).

  • Floriculture

    Ethephon substrate drenches inhibit stem elongation in ornamental crops, reducing plant height at flowering and causing a delay in flowering (Miller et al., 2012).

Safety And Hazards

Ethylphosphonic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Ethylphosphonic acid has been used in the synthesis of novel nucleotide analogs . It is also used as an internal standard in the determination of fosfomycin in human plasma . The research method used in the analysis of Ethylphosphonic acid derivatives is considered useful and effective .

properties

IUPAC Name

ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O3P/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNOFPXSDHULC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218044
Record name Ethylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20218044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylphosphonic acid

CAS RN

6779-09-5
Record name Ethylphosphonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6779-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006779095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylphosphonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphosphonic acid
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Record name ETHYLPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,790
Citations
R Luschtinetz, AF Oliveira, J Frenzel, JO Joswig… - Surface Science, 2008 - Elsevier
… In this work we have investigated phosphonic acid and ethylphosphonic acid chemisorbed on the different aluminum oxide surfaces. We have studied surface models based on α - Al 2 …
Number of citations: 140 www.sciencedirect.com
R Ernst, JE Bjornsen, J Arditti - American journal of botany, 1992 - Wiley Online Library
… To examine the possible effects ofa lower monoalkylphosphonic acid, we synthesized ethylphosphonic acid (EPA), a stable analog of CEPA. The substitution of the labile chlorine atom …
Number of citations: 11 bsapubs.onlinelibrary.wiley.com
L Sun, D Chiu, D Kowal, R Simon, M Smeyne… - … of Pharmacology and …, 2004 - ASPET
Two novel N-methyl-d-aspartate (NMDA) antagonists with unique chemical structures, EAA-090 (2-[8,9-dioxo-2, 6-diazabicyclo[5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) and EAB-…
Number of citations: 36 jpet.aspetjournals.org
L Maier, H Spoerri - Phosphorus, Sulfur, and Silicon and the …, 1991 - Taylor & Francis
Resolution of racemic 1-amino-2-(4-fluorophenyl)ethylphosphonic acid with dibenzoyltartrate is easily accomplished. In the inhibition of PAL 2b(-) is about five times as active as 2a(+). …
Number of citations: 118 www.tandfonline.com
E MARUSZEWSKA-WIECZORKOWSKA… - The Journal of …, 1958 - ACS Publications
… When 2-(2'-pyridyl)ethylphosphonic acid was crystallized from dilute ethanol, the dihydrate … -{2'-pyridyl)ethylphosphonic acid. To a solution of 2-(2'-pyridyl)ethylphosphonic acid (0.15 g.) …
Number of citations: 13 pubs.acs.org
X Gan, BM Rapko, J Fox, I Binyamin, S Pailloux… - Inorganic …, 2006 - ACS Publications
A multistep synthesis for 2-(2-pyridyl-N-oxide) ethylphosphonic acid 6-H 2 is described along with its spectroscopic (IR, NMR) data and a single-crystal X-ray diffraction structure analysis…
Number of citations: 39 pubs.acs.org
A Nithya, S Rajendran - Bulgarian Chemical Communications, 2010 - bcc.bas.bg
The inhibition efficiency of ethylphosphonic acid (EPA) in controlling corrosion of carbon steel, immersed in an aqueous solution containing 120 ppm of Cl–and sulphate ion, has been …
Number of citations: 11 bcc.bas.bg
LZ Avila, KM Draths, JW Frost - Bioorganic & Medicinal Chemistry Letters, 1991 - Elsevier
Degradation of [ 32 P]-ethylphosphonic acid by Escherichia coli has provided the first glimpse of phosphorus-containing metabolites generated during cleavage of organophosphonate …
Number of citations: 37 www.sciencedirect.com
TC Myers, S Preis, EV Jensen - Journal of the American Chemical …, 1954 - ACS Publications
… hydrolyzed by heating in concentrated hydrochloric acidto yield ethylphosphonic acid, mp 51-54. Two recrystallizations from carbon disulfide raised the melting point to 58-60 (…
Number of citations: 29 pubs.acs.org
T Hori, M SUGITA, O ITASAKA - The Journal of Biochemistry, 1969 - jstage.jst.go.jp
pared from the protozoa of sheep rumen. Since then several workers have obtained evidence that the same compound is present in aquatic animals (2-5), in which ceramide 2-…
Number of citations: 45 www.jstage.jst.go.jp

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